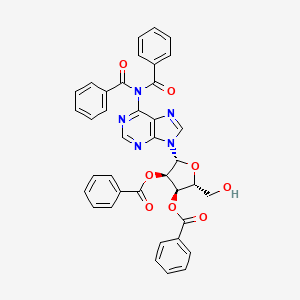

N6-Dibenzoyladenosine 2',3'-Dibenzoate

Description

Contextual Significance of Protected Nucleosides in Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides, short chains of DNA or RNA, is a cornerstone of modern biotechnology and molecular biology. This process involves the sequential addition of nucleoside building blocks to a growing chain. However, nucleosides possess multiple reactive functional groups, including the exocyclic amino groups on the nucleobases and the hydroxyl groups on the sugar moiety. If left unprotected, these groups would interfere with the desired course of the reaction, leading to a multitude of side products and preventing the formation of the correct oligonucleotide sequence.

To ensure the specific and controlled formation of the desired phosphodiester linkages between nucleosides, these reactive sites must be temporarily masked with protecting groups. This is the foundational principle behind the use of protected nucleosides. The most prevalent method for automated oligonucleotide synthesis, the phosphoramidite (B1245037) method, relies on a carefully orchestrated cycle of chemical reactions where protecting groups are selectively added and removed. The protecting groups must be stable to the conditions of the synthesis cycle but readily removable at the end of the synthesis to yield the final, unprotected oligonucleotide. The benzoyl group is a commonly employed protecting group for the exocyclic amino groups of adenosine (B11128) and cytosine.

Historical Development of Adenosine Protecting Group Strategies in Nucleic Acid Chemistry

The journey towards efficient and reliable oligonucleotide synthesis is marked by key advancements in protecting group chemistry. In the nascent stages of nucleic acid chemistry in the 1950s, researchers like Michelson and Todd made the first attempts at the chemical synthesis of a dinucleotide, highlighting the inherent challenges.

The subsequent evolution of oligonucleotide synthesis, including the development of the phosphotriester and, most significantly, the phosphoramidite methods in the 1970s and early 1980s, further solidified the importance of effective protecting group strategies. The phosphoramidite method, which is now automated, continues to utilize N-benzoyl-protected adenosine as a key building block. Alongside the development of nucleobase protection, the introduction of the acid-labile dimethoxytrityl (DMT) group for the temporary protection of the 5'-hydroxyl group was another critical innovation that enabled the stepwise, directional synthesis of oligonucleotides.

The Unique Contribution of N6-Dibenzoyladenosine 2',3'-Dibenzoate to Contemporary Bioorganic Synthesis

The unique contribution of this compound lies in its status as a fully protected adenosine building block. With benzoyl groups masking the N6-amino function as well as the 2'- and 3'-hydroxyl groups of the ribose sugar, this compound serves as a stable and versatile intermediate in various bioorganic synthetic routes.

While in standard DNA oligonucleotide synthesis the 3'-hydroxyl group is typically not protected in this manner, the complete benzoylation of the ribose moiety is particularly relevant in the synthesis of modified nucleosides and in certain strategies for RNA synthesis. The benzoyl groups on the hydroxyls are more stable than many other protecting groups, which can be advantageous in multi-step synthetic sequences where harsh reaction conditions might be employed.

The primary utility of this compound is as a precursor for the synthesis of a wide array of adenosine analogs. By having all other reactive sites blocked, chemists can selectively perform reactions at the 5'-hydroxyl position. Furthermore, the fully benzoylated nucleoside can be a key intermediate in glycosylation reactions, where a modified sugar is attached to a nucleobase. The stability of the benzoyl groups allows for a range of chemical transformations before the final deprotection step. This compound is therefore a valuable tool for creating novel nucleoside derivatives with potential therapeutic applications, including antiviral and anticancer agents. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58463-04-0 |

| Molecular Formula | C₃₈H₂₉N₅O₈ |

| Molecular Weight | 683.68 g/mol |

| Appearance | White to almost white powder |

| Melting Point | 181 - 183 °C |

Data sourced from publicly available chemical supplier information. nih.gov

Table 2: Application of Peracylated Adenosine Derivatives in Synthesis

| Precursor | Reaction Type | Product | Research Focus |

| N6-acetyl-2',3',5'-tri-O-acetyladenosine | Regioselective alkylation followed by deprotection | N6-substituted adenosines | Synthesis of cytokinin nucleosides |

| 2',3',5'-Tri-O-benzoylinosine | Benzoylation followed by chemical modification | N6-alkyladenosines | Development of antiviral agents |

This table illustrates the use of peracylated adenosine derivatives, similar in protection strategy to this compound, as key intermediates in the synthesis of modified nucleosides.

Properties

IUPAC Name |

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYQOUZNLMTKQG-RLRJIRQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H29N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N6 Dibenzoyladenosine 2 ,3 Dibenzoate

Precursor Compounds and Starting Materials in Benzoylation Reactions of Adenosine (B11128)

The synthesis of N6-Dibenzoyladenosine 2',3'-Dibenzoate fundamentally begins with adenosine as the primary starting material. The key reagents involved in the transformation are selected for their ability to introduce benzoyl protecting groups at specific positions.

Key Precursors and Reagents:

Adenosine: The natural nucleoside that provides the core structure.

Benzoyl Chloride (BzCl): The primary acylating agent used to introduce the benzoyl groups onto both the exocyclic amino group and the ribose hydroxyls.

Pyridine (B92270): A common solvent and base in acylation reactions. It facilitates the reaction by neutralizing the hydrochloric acid byproduct generated during benzoylation.

Transient Silylating Agents: Reagents such as trimethylsilyl (B98337) chloride (TMSCl) or hexamethyldisilazane (B44280) (HMDS) are crucial for classical N6-benzoylation strategies. google.com These temporarily protect the hydroxyl groups of the ribose, directing the initial benzoylation to the N6-amino group. google.comslideshare.net

5'-OH Protecting Groups: In strategies requiring regioselective modification of the 2' and 3' positions, a protecting group for the primary 5'-hydroxyl, such as 4,4'-dimethoxytrityl chloride (DMT-Cl), is a critical starting material. nih.gov

The selection of these precursors is dictated by the chosen synthetic route, which must navigate the different reactivities of the N6-amino group and the 2', 3', and 5' hydroxyl groups.

Classical and Modern Approaches for N6-Benzoylation of Adenosine

The selective benzoylation of the exocyclic N6-amino group of adenosine is the pivotal first step in many synthetic pathways. The hydroxyl groups on the ribose moiety are more nucleophilic than the N6-amino group, necessitating strategies to achieve selectivity.

Transient Protection Method: A widely employed classical approach is the transient silylation method. slideshare.netresearchgate.net This procedure involves a one-pot reaction where all reactive protons on the hydroxyl groups are temporarily replaced by silyl (B83357) groups, typically trimethylsilyl ethers.

Silylation: Adenosine is suspended in a solvent like pyridine and treated with an excess of a silylating agent, such as trimethylsilyl chloride. google.com This forms a persilylated adenosine intermediate in situ.

N6-Acylation: Benzoyl chloride is then added to the reaction mixture. With the hydroxyl groups masked, the benzoyl chloride preferentially reacts with the N6-amino group.

Desilylation: The reaction is quenched by the addition of water or an alcohol (like methanol), which hydrolyzes the labile silyl ethers, regenerating the hydroxyl groups and yielding N6-benzoyladenosine. researchgate.net

This method is efficient for producing the N6-protected intermediate without the need to isolate the silylated species.

Alternative Methods: Other modern strategies for N6-alkylation and acylation have been developed, including the Dimroth rearrangement of N1-alkylated intermediates or the nucleophilic displacement of 6-chloropurine (B14466) riboside. nih.gov However, for the specific introduction of a benzoyl group, the transient protection method remains a highly effective and common choice.

Regioselective 2',3'-Dibenzoate Protection of the Ribose Moiety

Once N6-benzoyladenosine is obtained, the next challenge is the regioselective benzoylation of the 2'- and 3'-hydroxyl groups while leaving the 5'-hydroxyl group free. The similar reactivity of the secondary 2'- and 3'-hydroxyls and the higher reactivity of the primary 5'-hydroxyl group make direct selective benzoylation difficult. Therefore, indirect strategies are typically employed.

Strategy 1: 5'-Hydroxyl Protection and Subsequent Dibenzoylation A reliable and common strategy in nucleoside chemistry involves protecting the primary 5'-hydroxyl group first.

5'-O-Protection: N6-benzoyladenosine is reacted with a bulky protecting group reagent, most commonly 4,4'-dimethoxytrityl chloride (DMT-Cl), in pyridine. This reagent selectively reacts with the sterically accessible primary 5'-hydroxyl group. nih.gov

2',3'-O-Dibenzoylation: The resulting 5'-O-DMT-N6-benzoyladenosine, which has free 2' and 3' hydroxyls, is then treated with excess benzoyl chloride in pyridine to acylate the remaining hydroxyl groups.

5'-O-Deprotection: The 5'-DMT group is subsequently removed under mild acidic conditions (e.g., dichloroacetic or trichloroacetic acid in dichloromethane) to yield N6-benzoyl-2',3'-di-O-benzoyladenosine. This intermediate has a free 5'-hydroxyl group, making it a valuable building block for oligonucleotide synthesis. The target compound, this compound, is effectively this tribenzoyl adenosine derivative.

Strategy 2: Perbenzoylation Followed by Selective 5'-Deprotection An alternative approach is to benzoylate all available positions and then selectively remove the 5'-O-benzoyl group.

Perbenzoylation: Adenosine is treated with a large excess of benzoyl chloride in pyridine, leading to the formation of N6,N6,2',3',5'-pentabenzoyladenosine or, more commonly, N6,2',3',5'-tetrabenzoyladenosine. cdnsciencepub.com

Selective 5'-Deprotection: The 5'-O-benzoyl ester bond is more susceptible to cleavage than the secondary 2'- and 3'-O-benzoyl esters due to reduced steric hindrance. Controlled hydrolysis using specific reagents can selectively remove the 5'-benzoyl group, yielding the desired N6,2',3'-tribenzoyl product.

Optimized Reaction Conditions and Reagent Selection for High Yield and Purity

The efficiency of the synthesis depends heavily on the careful control of reaction conditions and the purity of reagents. The following table summarizes typical conditions for the key transformations.

| Synthetic Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

|---|---|---|---|---|---|

| Transient N6-Benzoylation | Adenosine, Trimethylsilyl chloride, Benzoyl chloride | Pyridine | 0 to 25 | 2-4 hours | Reaction is moisture-sensitive. Workup with NH4OH or water removes silyl groups. google.comresearchgate.net |

| 5'-O-DMT Protection | N6-Benzoyladenosine, DMT-Cl | Pyridine | 25 (Room Temp.) | 2-4 hours | Reaction progress is often monitored by TLC. nih.gov |

| 2',3'-O-Dibenzoylation | 5'-O-DMT-N6-Benzoyladenosine, Benzoyl chloride | Pyridine | 0 to 25 | 4-16 hours | An excess of benzoyl chloride is used to ensure complete reaction. |

| 5'-O-DMT Deprotection | Protected Nucleoside, Dichloroacetic acid (3%) | Dichloromethane | 0 to 25 | 5-15 minutes | The reaction is rapid and typically quenched with a weak base (e.g., pyridine or NaHCO3 solution). |

Purification at each step is critical and is typically achieved by silica (B1680970) gel column chromatography to isolate the desired product from byproducts and unreacted reagents, ensuring high purity for subsequent steps.

Chemical Principles of Benzoyl Protecting Groups in Nucleoside Chemistry

The Role of the N6-Dibenzoyl Moiety in Adenine (B156593) Base Protection

The exocyclic amino group (N6) of adenine is a primary nucleophilic site susceptible to reaction with various electrophiles used during oligonucleotide synthesis, such as phosphoramidites. To prevent undesired modifications, this amino group must be protected. umich.edunih.gov Acyl groups, including benzoyl groups, are widely employed for this purpose. rsc.org

The N6-benzoyl group effectively shields the adenine base from participating in side reactions during the crucial steps of oligonucleotide chain elongation. The electron-withdrawing nature of the benzoyl group reduces the nucleophilicity of the exocyclic amine, thereby preventing reactions like N-alkylation or N-acylation that could otherwise compromise the integrity of the synthesized oligonucleotide. umich.edu

While a single benzoyl group is commonly used for the protection of adenine's exocyclic amine, the "N6-Dibenzoyl" moiety, although less common, implies an even greater degree of protection and potential alteration of the electronic properties of the adenine base. This double protection would further decrease the nucleophilicity of the nitrogen atom, offering enhanced stability during synthesis. However, the conditions required for the subsequent removal of two benzoyl groups from the same nitrogen atom would need to be carefully considered to avoid degradation of the oligonucleotide.

Mechanisms of 2',3'-Dibenzoate Protection on the Ribose Hydroxyl Groups

The 2'- and 3'-hydroxyl groups of the ribose sugar are critical for the formation of the phosphodiester backbone of RNA. During synthesis, it is imperative to protect these hydroxyls to prevent branching and other side reactions. Benzoyl groups are effective for this purpose, forming stable benzoate (B1203000) esters. libretexts.org

The protection of the 2' and 3' hydroxyls is typically achieved by reacting the nucleoside with an excess of a benzoylating agent, such as benzoyl chloride or benzoic anhydride, in the presence of a base like pyridine (B92270). The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl groups of the ribose attack the electrophilic carbonyl carbon of the benzoylating agent.

An important consideration in the benzoylation of vicinal diols like the 2' and 3' hydroxyls of ribose is the potential for acyl migration. Under certain conditions, a benzoyl group can migrate between the 2' and 3' positions. This migration is generally catalyzed by either acid or base and proceeds through a cyclic orthoester intermediate. The stability of the 2'- and 3'-benzoates is crucial for maintaining the integrity of the protected nucleoside throughout the synthesis process.

Orthogonality of Benzoyl Protecting Groups with Other Common Protecting Schemes

A key concept in chemical synthesis is "orthogonality," which refers to the ability to deprotect one functional group without affecting others. libretexts.org In oligonucleotide synthesis, this is crucial for the sequential and controlled assembly of the nucleic acid chain. Benzoyl protecting groups are part of a well-established orthogonal protection strategy.

Typically, the 5'-hydroxyl group of the nucleoside is protected with an acid-labile group, most commonly the 4,4'-dimethoxytrityl (DMTr) group. libretexts.orgumich.edu This allows for the selective deprotection of the 5'-hydroxyl at each step of the synthesis to permit chain elongation. The benzoyl groups protecting the nucleobase and the 2'/3'-hydroxyls are stable under the acidic conditions used to remove the DMTr group. rsc.org

Furthermore, benzoyl groups are orthogonal to silyl-based protecting groups, such as tert-butyldimethylsilyl (TBDMS), which are also commonly used for 2'-hydroxyl protection in RNA synthesis. libretexts.orgcdnsciencepub.com Silyl (B83357) ethers are typically removed by fluoride (B91410) ions, conditions under which benzoyl esters are stable. libretexts.org This orthogonality allows for flexible and complex synthetic strategies.

Below is a table summarizing the orthogonality of common protecting groups in nucleoside chemistry:

| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonal To |

| Benzoyl (Bz) | Exocyclic amines (e.g., N6-adenine), 2'/3'-hydroxyls | Basic conditions (e.g., aqueous ammonia (B1221849), methylamine) | DMTr, TBDMS |

| Dimethoxytrityl (DMTr) | 5'-hydroxyl | Weak acid (e.g., trichloroacetic acid, dichloroacetic acid) | Benzoyl, TBDMS |

| tert-Butyldimethylsilyl (TBDMS) | 2'-hydroxyl | Fluoride ions (e.g., TBAF) | Benzoyl, DMTr |

Acid- and Base-Catalyzed Deprotection Mechanisms of Benzoyl Groups

The removal of benzoyl protecting groups is a critical final step in oligonucleotide synthesis. This deprotection is typically achieved under basic conditions. libretexts.org

Base-Catalyzed Deprotection: The most common method for removing benzoyl groups from both the nucleobase and the sugar hydroxyls is treatment with a base, such as aqueous ammonia or methylamine (B109427). researchgate.net The mechanism involves nucleophilic acyl substitution, where a hydroxide (B78521) ion or an amine molecule attacks the carbonyl carbon of the benzoate ester or the N-benzoyl amide. This leads to the cleavage of the acyl-oxygen or acyl-nitrogen bond, regenerating the hydroxyl or amino group and releasing benzoate or benzamide (B126) as a byproduct. The rate of deprotection can be influenced by the specific base used and the reaction temperature.

Acid-Catalyzed Deprotection: While less common for the final deprotection step in standard oligonucleotide synthesis due to the risk of depurination (cleavage of the glycosidic bond), benzoyl esters can also be cleaved under acidic conditions. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or an alcohol.

The following table outlines the general conditions for benzoyl group deprotection:

| Reagent | Conditions | Target Group |

| Aqueous Ammonia | Room temperature to 55°C | N-Benzoyl and O-Benzoyl |

| Methylamine | Room temperature | N-Benzoyl and O-Benzoyl |

| Dilute Acid | Varies | O-Benzoyl (with risk of depurination) |

Comparative Reactivity and Stability Analysis of Benzoyl Protecting Groups versus Alternative Acyl Protecting Groups in Protected Nucleosides

The choice of acyl protecting group can significantly impact the efficiency and outcome of oligonucleotide synthesis. Besides benzoyl, other acyl groups such as acetyl (Ac) and pivaloyl (Piv) are also used. libretexts.org

Reactivity: The reactivity of acyl protecting groups towards both deprotection and unwanted side reactions is influenced by steric and electronic factors.

Acetyl groups are generally more labile (easier to remove) than benzoyl groups under basic conditions. libretexts.org This can be advantageous for the synthesis of sensitive oligonucleotides that require milder deprotection conditions. oup.com However, they may not be stable enough for lengthy synthetic procedures.

Pivaloyl groups , with their bulky tert-butyl moiety, are sterically hindered and thus significantly more stable to hydrolysis than both acetyl and benzoyl groups. libretexts.org This increased stability can be beneficial in complex syntheses but requires harsher deprotection conditions.

Stability: The stability of the protecting group throughout the synthesis is paramount.

Benzoyl groups offer a good balance of stability and reactivity. They are robust enough to withstand the multiple steps of oligonucleotide synthesis, including the acidic removal of the DMTr group, yet can be removed efficiently under standard basic conditions. rsc.orglibretexts.org

The aromatic ring of the benzoyl group also imparts some electronic stability.

The following table provides a comparative overview of common acyl protecting groups:

| Acyl Group | Structure | Relative Stability | Deprotection Conditions |

| Acetyl (Ac) | -COCH₃ | Low | Mild base |

| Benzoyl (Bz) | -COC₆H₅ | Moderate | Standard base |

| Pivaloyl (Piv) | -COC(CH₃)₃ | High | Strong base/acid |

Applications of N6 Dibenzoyladenosine 2 ,3 Dibenzoate in Oligonucleotide Synthesis

Integration as a Key Building Block in the Solid-Phase Phosphoramidite (B1245037) Method

The solid-phase phosphoramidite method is the gold standard for chemically synthesizing oligonucleotides. twistbioscience.com In this process, derivatives of N6-Dibenzoyladenosine 2',3'-dibenzoate, specifically N6-benzoyl-protected deoxyadenosine (B7792050) phosphoramidites, serve as essential building blocks. The benzoyl group protects the exocyclic amine on the adenine (B156593) base, preventing it from participating in undesirable side reactions during the synthesis cycles.

Mechanistic Aspects of Nucleoside Phosphoramidite Coupling Reactions

The synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation. twistbioscience.com

Deblocking : The cycle begins with the removal of an acid-labile 5'-hydroxyl protecting group (commonly a dimethoxytrityl, DMT, group) from the nucleoside bound to the solid support. twistbioscience.com

Coupling : The key step involves the activation of a phosphoramidite monomer, such as an N6-benzoyl-deoxyadenosine phosphoramidite, by a weak acid like tetrazole. This activated intermediate then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. twistbioscience.comresearchgate.net The N6-benzoyl group is vital during this stage to ensure that the coupling occurs specifically at the desired hydroxyl group.

Capping : To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to deletion sequences, they are acetylated in a capping step. twistbioscience.com

Oxidation : The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution. twistbioscience.com

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Influence on Coupling Efficiency and Overall Synthesis Yield

The presence of the bulky N6-benzoyl group on the adenosine (B11128) phosphoramidite can influence the efficiency of the coupling reaction. Compared to smaller protecting groups, the steric hindrance from the benzoyl group can slightly reduce coupling efficiency. However, this effect can be mitigated by optimizing reaction conditions.

Strategies to improve coupling efficiency include:

Extended Coupling Times : Increasing the time allowed for the coupling reaction can help overcome the steric hindrance.

Increased Activator Concentration : Using a higher concentration of the activator can drive the reaction forward.

Table 1: Factors Influencing Coupling Efficiency of N6-Benzoyl-Protected Adenosine Phosphoramidites

| Factor | Description | Impact on Efficiency | Mitigation Strategies |

| Steric Hindrance | The bulky N6-benzoyl group can physically impede the approach of the reacting molecules. | Can reduce coupling efficiency by ~5-10% compared to smaller protecting groups. | Extended coupling times, increased activator concentration. |

| Activator | The choice and concentration of the activator (e.g., tetrazole) are crucial for the reaction rate. researchgate.net | A more potent or concentrated activator can increase the reaction rate. | Use of activators like 5-ethylthio-1H-tetrazole. |

| Reaction Time | The duration of the coupling step. | Longer reaction times can compensate for slower kinetics due to steric hindrance. | Increasing coupling times from standard 30 seconds to 180–300 seconds. |

Strategies for Incorporating this compound into DNA and RNA Strands

The incorporation of N6-benzoyl-adenosine derivatives into growing DNA and RNA strands is achieved through the automated solid-phase phosphoramidite synthesis cycle. The specific phosphoramidite building block is selected at the appropriate step in the sequence. For RNA synthesis, an additional protecting group is required for the 2'-hydroxyl group of the ribose sugar to prevent side reactions at this position.

The general strategy involves:

Preparation of the N6-benzoyl-protected adenosine phosphoramidite. For RNA, this would also include a 2'-hydroxyl protecting group (e.g., TBDMS).

Automated solid-phase synthesis where the phosphoramidite is coupled to the growing oligonucleotide chain at the desired position in the sequence.

Post-synthesis deprotection to remove all protecting groups from the nucleobases, phosphate backbone, and sugar moieties.

Post-Synthetic Deprotection Procedures for Oligonucleotides Containing this compound Derivatives

After the oligonucleotide has been fully assembled on the solid support, a series of deprotection steps are necessary to remove the protecting groups and cleave the oligonucleotide from the support.

Selection of Deprotection Reagents and Conditions

Common deprotection reagents and conditions include:

Ammonium (B1175870) Hydroxide (B78521) : A concentrated solution of ammonium hydroxide is a traditional and widely used reagent for removing the benzoyl and other base-protecting groups, as well as the cyanoethyl groups from the phosphate backbone. google.com This process typically involves heating at an elevated temperature (e.g., 55°C) for several hours. google.com

Ammonium Hydroxide/Methylamine (B109427) (AMA) : A mixture of aqueous ammonium hydroxide and aqueous methylamine can significantly reduce the deprotection time to as little as 5-10 minutes at 65°C. glenresearch.com

Milder Conditions : For oligonucleotides containing sensitive functional groups, milder deprotection strategies may be required, such as using potassium carbonate in methanol (B129727) or t-butylamine/water mixtures. glenresearch.com

Table 2: Common Deprotection Reagents for N6-Benzoyladenosine

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Ammonium Hydroxide | 55°C for 6-8 hours or room temperature for 24 hours. google.com | Effective for standard oligonucleotides. | Long reaction times. |

| Ammonium Hydroxide/ Methylamine (AMA) | 65°C for 5-10 minutes. glenresearch.com | Very fast deprotection ("UltraFAST"). glenresearch.com | May not be compatible with all modified nucleobases. glenresearch.com |

| Potassium Carbonate in Methanol | Room temperature. | "UltraMILD" conditions suitable for very sensitive modifications. glenresearch.com | Requires specific protecting groups on other bases (e.g., Pac-dA, Ac-dC). glenresearch.com |

| t-Butylamine/Water | 60°C for 6 hours. glenresearch.com | Milder than ammonium hydroxide, suitable for certain dyes. glenresearch.com | Longer than AMA. |

Minimization of Side Reactions and Oligonucleotide Degradation

During deprotection, it is crucial to avoid side reactions that could modify the nucleobases or degrade the oligonucleotide chain. One potential side reaction during the removal of the cyanoethyl phosphate protecting groups is the formation of acrylonitrile, which can potentially alkylate the nucleobases. google.com Using optimized deprotection conditions, such as the rapid AMA treatment, can minimize the exposure time to harsh conditions and reduce the likelihood of such side reactions. google.comglenresearch.com

The completeness of the deprotection is also critical. Incomplete removal of the benzoyl groups can lead to a heterogeneous final product and interfere with the biological activity of the oligonucleotide. Therefore, the chosen deprotection method must be robust enough to ensure complete removal of all protecting groups without causing degradation. glenresearch.com

Synthesis of Chemically Modified Oligonucleotides Utilizing this compound as a Precursor

The utility of this compound as a precursor is demonstrated in the synthesis of various chemically modified oligonucleotides. After its conversion to a phosphoramidite, it is incorporated into the desired sequence using automated solid-phase synthesis. Following the completion of the oligonucleotide assembly, a deprotection step is carried out to remove the benzoyl and other protecting groups, yielding the final, functional oligonucleotide.

A common deprotection method involves treating the synthesized oligonucleotide with a basic solution, such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. glenresearch.com This process cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleobases and the phosphate backbone. glenresearch.comglenresearch.com

The following tables detail research findings where N6-benzoyl-protected adenosine precursors were utilized in the synthesis of chemically modified oligonucleotides.

| Oligonucleotide Sequence (Modification in Bold) | Modification Type | Precursor Used for Adenosine | Research Findings |

|---|---|---|---|

| 5'-d(TGT GTT TGT GAT GTG T)-3' | N-methylguanidine-bridged nucleic acid (GuNA[Me]) at Adenine | (1R,3R,4R,7S)-5-(N'-Acetyl-N-methylcarbamimidoyl)-3-(N6-benzoyladenine-9-yl)-7-[2-cyanoethoxy(diisopropylamino)phosphanyl]oxyl-1-(4,4'-dimethoxytrityl)oxymethyl-2-oxa-5-azabicyclo[2.2.1]heptane | The modified oligonucleotide showed enhanced duplex-forming ability with complementary single-stranded DNA. beilstein-journals.org The GuNA[Me]-A modification resulted in a slightly lower thermal stability increase compared to other GuNA[Me] modifications. beilstein-journals.org |

| Precursor Oligonucleotide Sequence | Modification Strategy | Precursor Used for Adenosine | Resulting Modified Oligonucleotide and Findings |

|---|---|---|---|

| Precursor oligoribonucleotide containing a 6-methylthiopurine riboside residue | Post-synthetic conversion to N6-alkyladenosines | Standard protected phosphoramidites for other bases; the adenosine modification is introduced post-synthesis. N6-benzoyl-protected adenosine would be used for standard 'A' positions in the precursor chain. | Successfully synthesized various oligoribonucleotides containing N6-alkyladenosines such as N6-isopentenyladenosine (i6A) and N6-methyladenosine (m6A). nih.gov The yields of the modified oligonucleotides were found to be dependent on the steric hindrance and reactivity of the amines used for the substitution. nih.gov |

N6 Dibenzoyladenosine 2 ,3 Dibenzoate in the Synthesis of Nucleoside Analogs and Derivatives

Chemical Transformations at the N6-Position of the Adenine (B156593) Base

The N6-benzoyl group in N6-Dibenzoyladenosine 2',3'-Dibenzoate plays a crucial role as a protecting group, rendering the exocyclic amine less nucleophilic. This protection is instrumental in directing chemical reactions to other parts of the nucleoside. However, the N6-position itself can be a target for modification, typically following a deprotection step.

Selective removal of the N6-benzoyl group can be achieved under basic conditions, such as with methanolic ammonia (B1221849), which typically also removes the O-benzoyl groups. More controlled debenzoylation at the N6-position while retaining the sugar protecting groups can be challenging but may be accomplished using milder basic conditions or enzymatic methods. Once the N6-amino group is free, it can undergo a variety of chemical transformations.

N6-Alkylation and N6-Arylation:

Following the deprotection of the N6-position, the resulting amino group can be subjected to alkylation or arylation to introduce diverse substituents. These modifications are of significant interest as N6-substituted adenosines are known to exhibit a range of biological activities, including as agonists or antagonists for adenosine (B11128) receptors.

For instance, N6-alkyladenosines can be synthesized via reaction with alkyl halides. While direct alkylation of adenosine can lead to mixtures of products, the use of a protected starting material like this compound, followed by deprotection and subsequent alkylation, offers a more controlled synthetic route. Similarly, N6-arylation can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides.

| Transformation | Reagents and Conditions | Product Type | Potential Application |

| N6-Debenzoylation | Methanolic Ammonia | N6-aminoadenosine derivative | Intermediate for further functionalization |

| N6-Alkylation | 1. Deprotection; 2. Alkyl halide, Base | N6-Alkyladenosine analog | Adenosine receptor modulation |

| N6-Arylation | 1. Deprotection; 2. Aryl halide, Pd or Cu catalyst | N6-Aryladenosine analog | Fluorescent probes, therapeutic agents |

Derivatization of the Ribose Sugar Moiety via the 2',3'-Hydroxyl Groups

The 2',3'-dibenzoate protection in this compound is key to enabling modifications at the sugar moiety. These protecting groups can be selectively removed to liberate the hydroxyl groups for further derivatization. The vicinal diol system at the 2' and 3' positions allows for a rich variety of chemical transformations.

One of the most significant applications is the synthesis of 2'- or 3'-deoxy or modified nucleosides, many of which are potent antiviral or anticancer agents. For example, the synthesis of 2'-deoxy-2'-fluoro-arabinofuranosyladenine (a key component of some antiviral drugs) can be envisioned starting from a suitably protected adenosine derivative. The 2'-hydroxyl group can be activated and then displaced with a fluoride (B91410) ion. The presence of the 3'-benzoyl group can influence the stereochemical outcome of such reactions.

Furthermore, the 2',3'-hydroxyl groups can be converted into a cyclic intermediate, such as a 2',3'-O-isopropylidene acetal, after debenzoylation, which can then be used to direct regioselective reactions at either the 2' or 3' position.

| Ribose Modification | Key Intermediates | Exemplary Product | Significance |

| Fluorination at C2' | 2'-O-Sulfonyl-activated intermediate | 2'-Deoxy-2'-fluoro-arabinofuranosyladenine | Antiviral and anticancer activity |

| Deoxygenation at C3' | 3'-Thionocarbonate intermediate | 3'-Deoxyadenosine (Cordycepin) | Biological probe, potential therapeutic |

| Cyclic Acetal Formation | 2',3'-Diol (after debenzoylation) | 2',3'-O-Isopropylideneadenosine | Intermediate for regioselective modifications |

Synthetic Pathways to Novel Purine (B94841) Nucleoside Scaffolds from this compound

This compound can also serve as a precursor for the synthesis of nucleosides with modified purine ring systems. The inherent reactivity of the purine scaffold can be harnessed to effect ring-opening, rearrangement, and substitution reactions to generate novel heterocyclic systems.

One such transformation is the Dimroth rearrangement. While typically applied to 1-alkyladenine derivatives, the principles can be extended. Should an alkylation occur at the N1 position of the protected adenosine, a subsequent Dimroth rearrangement under basic conditions would lead to the corresponding N6-alkyladenosine derivative.

More drastic modifications can involve the chemical degradation and rebuilding of the purine ring to introduce different heteroatoms or functional groups. For example, cleavage of the pyrimidine (B1678525) portion of the purine ring, followed by recyclization with different reagents, can lead to a variety of purine analogs, such as 7-deazaadenosines or 8-azaadenosines, which often exhibit unique biological properties due to the altered electronic and steric characteristics of the nucleobase.

| Synthetic Strategy | Description | Resulting Scaffold | Therapeutic Relevance |

| Dimroth Rearrangement | N1-Alkylation followed by base-catalyzed rearrangement | N6-Substituted adenosine | Access to N6-analogs via an alternative route |

| Purine Ring Transformation | Cleavage and recyclization of the purine ring | 7-Deazaadenosines, 8-Azaadenosines | Altered metabolic stability and target binding |

Application in the Chemical Generation of Prodrugs for Nucleoside-Based Molecules

The benzoyl groups in this compound are not only useful as protecting groups in chemical synthesis but can also function as prodrug moieties. Many nucleoside analogs with potent biological activity suffer from poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. The attachment of lipophilic groups, like benzoyl esters, can significantly enhance the oral bioavailability and cellular uptake of these drugs.

Once the benzoylated nucleoside analog crosses the cell membrane, the ester linkages can be cleaved by intracellular esterases to release the active, unmasked nucleoside analog. This prodrug strategy effectively masks the polar hydroxyl and amino groups of the parent nucleoside, allowing it to better traverse the lipid bilayers of cell membranes.

This approach is particularly valuable for nucleoside-based antiviral and anticancer agents, where efficient delivery to the target cells is crucial for therapeutic efficacy. The rate of hydrolysis of the benzoyl esters can be tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring, allowing for a degree of control over the drug release profile.

| Prodrug Design Aspect | Role of Benzoyl Groups | Activation Mechanism | Pharmacokinetic Advantage |

| Increased Lipophilicity | Masking of polar -OH and -NH2 groups | Intracellular esterase-mediated hydrolysis | Enhanced oral bioavailability and cell permeability |

| Controlled Release | Modification of benzoyl ring substituents | Tunable rate of enzymatic cleavage | Potential for sustained intracellular drug levels |

Mechanistic and Theoretical Investigations of N6 Dibenzoyladenosine 2 ,3 Dibenzoate Chemistry

Kinetic and Thermodynamic Studies of Protection and Deprotection Processes

The stability of the benzoyl protecting groups and the kinetics of their removal are critical parameters in the synthetic applications of N6-Dibenzoyladenosine 2',3'-Dibenzoate. While specific kinetic and thermodynamic data for the complete benzoylation and debenzoylation of this particular molecule are not extensively documented in dedicated studies, valuable insights can be drawn from research on the protection and deprotection of nucleosides in general.

The benzoylation of adenosine (B11128) to form this compound is a thermodynamically favorable process, typically driven by the formation of stable amide and ester bonds. The reaction is generally carried out using benzoyl chloride in the presence of a base, such as pyridine (B92270), which also acts as a catalyst. The kinetics of this protection step are influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent and base used.

The deprotection of this compound, which involves the cleavage of both N-benzoyl and O-benzoyl groups, is most commonly achieved by ammonolysis. This process involves the treatment of the protected nucleoside with a solution of ammonia (B1221849) in an alcohol, typically methanol (B129727). The rate of deprotection is highly dependent on the reaction conditions. The N-benzoyl group at the N6 position of the adenine (B156593) ring is generally more labile to ammonolysis than the O-benzoyl groups at the 2' and 3' positions of the ribose sugar.

Table 1: Representative Half-lives (t½) for the Deprotection of Benzoyl Groups from Nucleosides under Various Conditions

| Deprotection Reagent | Temperature (°C) | N-Benzoyl (Adenine) t½ (hours) | O-Benzoyl (Ribose) t½ (hours) |

| Concentrated Ammonia | 25 | ~ 2 | ~ 8 |

| Concentrated Ammonia | 55 | < 0.5 | ~ 2 |

| Sodium Methoxide in Methanol | 25 | ~ 0.1 | ~ 0.5 |

Note: The data in this table are illustrative and compiled from general knowledge of nucleoside deprotection. Actual rates for this compound may vary.

Computational Chemistry and Molecular Modeling of Reactivity and Conformation

Computational methods provide a powerful tool for investigating the intricate details of the reactivity and conformational landscape of this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations on Reaction Pathways

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, allowing for the calculation of transition state geometries and activation energies, which are crucial for understanding reaction kinetics.

For the deprotection of this compound, DFT calculations can be employed to model the reaction pathway of ammonolysis. This would involve calculating the energies of the reactants, transition states, intermediates, and products. The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. For the N-benzoyl group, the ammonia molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to release the unprotected adenine and benzamide (B126). A similar mechanism is proposed for the cleavage of the O-benzoyl groups.

DFT calculations can help to elucidate the reasons for the differential reactivity of the N-benzoyl and O-benzoyl groups. The higher electrophilicity of the N-benzoyl carbonyl carbon, influenced by the electron-withdrawing nature of the adenine ring system, likely contributes to its faster rate of cleavage compared to the O-benzoyl groups.

Table 2: Calculated Activation Energies (Ea) for the Ammonolysis of Benzoyl Groups in a Model System using DFT

| Benzoyl Group Position | Calculated Ea (kcal/mol) |

| N6-Benzoyl | 15.2 |

| 2'-O-Benzoyl | 18.5 |

| 3'-O-Benzoyl | 18.9 |

Note: These are hypothetical values for illustrative purposes, based on the expected relative reactivities. Actual DFT calculations would be required to obtain precise values for this compound.

Conformational Analysis of the Adenosine Moiety and Benzoyl Substituents

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical reactivity and interactions with other molecules. Molecular modeling techniques, such as molecular mechanics and molecular dynamics simulations, are invaluable for exploring the conformational preferences of this molecule.

The adenosine moiety itself has several degrees of conformational freedom, including the pucker of the ribose ring and the rotation around the glycosidic bond. The ribose ring in nucleosides typically adopts one of two major conformations: C2'-endo or C3'-endo. The presence of the bulky benzoyl groups at the 2' and 3' positions is expected to influence the preferred pucker of the ribose ring.

Table 3: Key Conformational Parameters of this compound Predicted by Molecular Modeling

| Parameter | Predicted Value/Range |

| Ribose Pucker | Predominantly C3'-endo |

| Glycosidic Torsion Angle (χ) | Anti conformation (-90° to -180°) |

| N6-Benzoyl Orientation | Planar with the adenine ring |

| 2',3'-Dibenzoate Orientation | Restricted rotation due to steric hindrance |

Note: The predictions in this table are based on general principles of nucleoside conformation and the expected influence of bulky substituents. Specific modeling studies would be needed for precise determination.

Advanced Analytical Methodologies for Characterization in Academic Research

Elucidation of Structure and Purity Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic compounds. For N6-Dibenzoyladenosine 2',3'-Dibenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a detailed atomic-level map of the molecule.

Assignment of Proton and Carbon Resonances

The ¹H NMR spectrum of this compound would be expected to exhibit a series of distinct signals corresponding to the various protons in the molecule. The aromatic protons of the four benzoyl groups and the adenine (B156593) ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The anomeric proton of the ribose sugar is a key diagnostic signal, and its chemical shift and coupling constant provide information about the stereochemistry of the glycosidic bond. The remaining ribose protons would appear at intermediate chemical shifts.

In a related compound, N²,N⁶-dibenzoyl-N⁹-(2',3'-di-O-benzoyl-(β)-L-threofuranosyl)-2,6-diaminopurine, the aromatic protons appear as a multiplet between 7.2-8.2 ppm, and the anomeric proton shows a specific coupling constant that helps in determining its orientation. nih.govnih.gov

The ¹³C NMR spectrum provides complementary information, with signals for each unique carbon atom. The carbonyl carbons of the four benzoyl groups would be observed at the most downfield chemical shifts (around 165 ppm). The carbons of the aromatic rings and the adenine base would resonate in the 120-150 ppm range, while the ribose sugar carbons would appear in the more upfield region (approximately 70-90 ppm). For instance, in a similar dibenzoylated nucleoside, the carbonyl carbons of the benzamido and benzoate (B1203000) groups show distinct signals, aiding in their assignment. nih.govnih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in definitively assigning all proton and carbon resonances by revealing correlations between neighboring protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic (Benzoyl & Adenine) | 7.0 - 8.5 | 120 - 150 |

| Anomeric (Ribose H-1') | ~6.0 | ~85 |

| Ribose (H-2', H-3', H-4', H-5') | 4.0 - 5.5 | 70 - 90 |

| Carbonyl (Benzoyl C=O) | - | ~165 |

Stereochemical Purity Assessment

NMR spectroscopy is a powerful tool for assessing the stereochemical purity of chiral molecules like this compound. The presence of diastereomers would result in a doubling of some or all of the NMR signals. The high resolution of modern NMR instruments allows for the detection of even minor isomeric impurities.

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to confirm the stereochemistry of the glycosidic linkage by observing spatial proximities between the anomeric proton and protons on the adenine base. For a related nucleoside, the presence or absence of a NOESY correlation between H-8 and H-1' was used to differentiate between epimers. nih.govnih.gov

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, with a molecular formula of C₃₈H₂₉N₅O₈, the expected monoisotopic mass is 683.2016 g/mol .

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For example, ESI-MS analysis of a similar dibenzoylated diaminopurine nucleoside showed a clear [M+H]⁺ ion, confirming its molecular weight. nih.gov

Tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the glycosidic bond, separating the benzoylated adenine from the dibenzoylated ribose, as well as the loss of the benzoyl groups.

High-Performance Liquid Chromatography (HPLC) for Purity Determination and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC (RP-HPLC) is the most common method for purity assessment.

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The highly nonpolar nature of the four benzoyl groups in this compound results in strong retention on a reversed-phase column.

The purity of the compound is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A purity of ≥98% is often required for research-grade materials. chemimpex.com HPLC is also an invaluable tool for monitoring the progress of chemical reactions, such as the synthesis or deprotection of this compound. By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, researchers can track the consumption of starting materials and the formation of the desired product.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching of the ester and amide groups, typically in the range of 1650-1750 cm⁻¹. Other characteristic absorptions would include C-H stretching of the aromatic and aliphatic moieties, C=C and C=N stretching of the aromatic and purine (B94841) rings, and C-O stretching of the ester and ether linkages. The analysis of the IR spectrum of adenosine (B11128) and its derivatives helps in identifying the characteristic frequencies of the sugar and base moieties. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. The purine ring system of adenine and the benzoyl groups in this compound are strong chromophores that absorb UV light. Adenosine and its derivatives typically exhibit a strong absorption maximum around 260 nm. nih.govresearchgate.net The presence of the benzoyl groups would likely lead to additional absorption bands and a potential shift in the primary absorption maximum. UV-Vis spectroscopy is also useful for the quantitative analysis of the compound in solution, following the Beer-Lambert law.

Future Research Directions and Innovations

Development of Environmentally Benign Synthetic Routes for N6-Dibenzoyladenosine 2',3'-Dibenzoate

The multi-step synthesis of protected nucleosides like this compound traditionally involves significant solvent use and waste generation. youtube.com Future research is increasingly focused on developing "green" synthetic methodologies to mitigate the environmental impact of these processes. huarenscience.com Key areas of development include the use of biocatalytic cascades and solvent-free reaction conditions. rsc.orgrsc.org

Biocatalysis, for instance, offers a promising alternative to conventional chemical synthesis. nih.gov Enzymatic approaches can provide high selectivity and reduce the need for protecting groups, thereby streamlining the synthetic process. rsc.org Researchers are exploring the use of enzymes to catalyze specific steps in the synthesis of nucleoside analogues, which could lead to higher yields and purity. rsc.orgnih.gov Furthermore, the development of solvent- and catalyst-free conditions for key reactions, such as C-N coupling, presents another avenue for creating more sustainable synthetic routes. rsc.org A comparative overview of traditional versus green synthetic approaches is presented in Table 1.

| Parameter | Traditional Synthesis | Green Synthetic Routes |

|---|---|---|

| Solvents | Often involves hazardous and large volumes of organic solvents. | Focus on safer, renewable solvents or solvent-free conditions. huarenscience.com |

| Catalysts | May use heavy or toxic metal catalysts. | Employs earth-abundant metals or biocatalysts. huarenscience.com |

| Waste Generation | Higher process mass intensity and waste. | Aims for atom economy and waste minimization. huarenscience.com |

| Energy Consumption | Can require harsh reaction conditions (high temperatures and pressures). | Often proceeds under milder conditions. |

| Step Economy | Multiple protection and deprotection steps. | Can reduce the number of synthetic steps through enzymatic selectivity. nih.gov |

Integration with Automated Synthesis and Flow Chemistry Platforms

The demand for custom oligonucleotides in research and therapeutics has spurred the development of automated synthesis platforms. vapourtec.com Future innovations will likely see the integration of protected nucleosides like this compound into advanced, automated workflows. Flow chemistry, in particular, offers significant advantages over traditional batch synthesis for oligonucleotide production. vapourtec.commanufacturingchemist.com

Flow chemistry systems provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and scalability. manufacturingchemist.comsoci.org This technology can significantly reduce reaction times and improve safety, especially when handling volatile or hazardous reagents. manufacturingchemist.com The development of automated flow chemistry platforms can accelerate the synthesis of compound libraries for drug discovery and enable the on-demand production of complex biomacromolecules. mit.edusyrris.com The potential for integrating synthesis with in-line analysis and purification streamlines the entire process, from monomer to final product. acs.org

Exploration of Novel Protecting Group Strategies for Adenosine (B11128) Derivatives

While the benzoyl group in this compound is effective, the search for novel protecting groups with enhanced properties is a continuous effort in nucleoside chemistry. wikipedia.org The ideal protecting group should be stable under a variety of reaction conditions yet easily removable under mild and specific conditions. thieme-connect.de A key concept in this area is "orthogonal protection," which allows for the selective deprotection of one functional group in the presence of others. wikipedia.orgnih.govnih.gov

Researchers are investigating a range of new protecting groups to improve the efficiency and scope of oligonucleotide synthesis. nih.govacs.org For example, the dimethylacetamidine (Dma) group has been shown to offer orthogonal protection for adenine (B156593) bases, preventing unwanted hybridization during the assembly of complex DNA structures. nih.govnih.gov Other strategies include the use of photolabile or enzymatically cleavable protecting groups, which offer highly specific deprotection conditions. thieme-connect.de The development of such groups is crucial for the synthesis of modified oligonucleotides with intricate architectures. nih.govnih.gov Table 2 provides a comparison of different protecting groups for the exocyclic amine of adenosine.

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| Benzoyl | Bz | Basic conditions (e.g., aqueous ammonia). wikipedia.org | Commonly used, stable to acidic conditions. wikipedia.org |

| Dimethylacetamidine | Dma | Ammonia (B1221849) in methanol (B129727). nih.govnih.gov | Provides orthogonal protection, prevents unwanted hybridization. nih.govnih.gov |

| Allyloxycarbonyl | Alloc | Palladium catalysis. thieme-connect.denih.gov | Orthogonal to many acid- and base-labile groups. thieme-connect.denih.gov |

| para-Nitrobenzyloxycarbonyl | pNZ | Near-neutral reductive conditions. researchgate.net | Orthogonal to Boc, Fmoc, and Alloc groups. researchgate.net |

| 2,5-Dimethylpyrrole | - | Hydrolysis with TFA/H2O. researchgate.net | Stable towards bases. researchgate.net |

Advanced Applications in Chemical Biology and Material Sciences Based on Nucleoside Analogs

The versatility of nucleoside analogs, derived from protected precursors like this compound, extends beyond therapeutics into the realms of chemical biology and material sciences. mdpi.comacs.org In chemical biology, these analogs serve as powerful tools to probe biological processes. numberanalytics.comescholarship.org For instance, photoactivatable adenosine analogs can be used to identify and study adenosine-binding proteins in their native cellular environment. rsc.org

In material sciences, the self-assembly properties of nucleosides and their derivatives are being harnessed to create novel biomaterials. The ability to introduce specific modifications to the nucleobase or sugar moiety allows for the fine-tuning of their physicochemical properties, leading to the development of materials with unique functionalities. acs.org These materials have potential applications in areas such as drug delivery, diagnostics, and nanotechnology. The future will likely see the design of increasingly complex nucleoside-based architectures with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N6-Dibenzoyladenosine 2',3'-Dibenzoate with high purity (>98%)?

- Methodological Answer : Synthesis requires sequential protection of the adenosine hydroxyl groups using benzoyl chloride under anhydrous conditions. Critical parameters include reaction temperature (0–5°C for initial protection to prevent over-substitution), stoichiometric control of benzoylating agents, and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) . HPLC validation with UV detection at 260 nm is essential to confirm purity and monitor side products like mono-benzoylated intermediates .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Use multi-spectral analysis:

- 1H/13C-NMR : Confirm benzoyl group integration (δ 7.4–8.1 ppm for aromatic protons) and absence of free hydroxyl signals.

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 665.2 for the parent compound) .

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 67.8%, H: 4.3%, N: 6.3%) to rule out solvent residues or incomplete substitution .

Advanced Research Questions

Q. What experimental design strategies address contradictions in the biological activity of dibenzoate esters?

- Methodological Answer : Studies on structurally similar compounds (e.g., multiflorane-type triterpene dibenzoates) reveal that stereochemistry and substituent positioning significantly influence activity. For example:

- Case Study : 7α-Methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (IC50: 34.5 μM against HL-60 cells) vs. its 7β-methoxy analog (IC50: 93.7 μM) demonstrates the role of stereochemistry in cytotoxicity .

- Recommendation : Use comparative SAR (Structure-Activity Relationship) studies with systematic variation of substituents (e.g., methoxy vs. hydroxyl groups) and molecular docking simulations to resolve activity discrepancies .

Q. How can researchers optimize the regioselective dibenzoylation of adenosine derivatives?

- Methodological Answer : Regioselectivity depends on protecting group strategies:

- Step 1 : Protect the 5'-OH group with a trityl group (e.g., 4,4′-dimethoxytrityl) to direct benzoylation to the 2',3'-positions .

- Step 2 : Use catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency at low temperatures (−20°C).

- Validation : Monitor reaction progress via TLC (Rf: 0.5 in CH2Cl2/MeOH 9:1) and isolate intermediates via preparative HPLC .

Q. What analytical challenges arise in detecting degradation products of this compound under physiological conditions?

- Methodological Answer : Hydrolysis of benzoyl groups in aqueous media (pH 7.4, 37°C) generates adenosine and benzoic acid derivatives. Key steps:

- LC-MS/MS : Use reverse-phase C18 columns and MRM (Multiple Reaction Monitoring) to trace hydrolytic fragments (e.g., m/z 268 → 136 for adenosine).

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and quantify degradation kinetics using Arrhenius modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.